molecular formula C7H6BrNO2 B113506 2-Amino-5-bromobenzoic acid CAS No. 5794-88-7

2-Amino-5-bromobenzoic acid

Cat. No.: B113506
CAS No.: 5794-88-7
M. Wt: 216.03 g/mol
InChI Key: CUKXRHLWPSBCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromobenzoic acid is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an amino group (NH2) and a bromine atom (Br), respectively. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-bromobenzoic acid can be synthesized through the bromination of anthranilic acid (2-aminobenzoic acid). The process involves the addition of bromine to a solution of anthranilic acid in glacial acetic acid at a controlled temperature. The reaction mixture is then stirred, and the product is isolated by filtration and purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5-bromobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical agents, particularly as intermediates in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Comparison: 2-Amino-5-bromobenzoic acid is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

2-amino-5-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXRHLWPSBCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206643
Record name 5-Bromoanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Beige powder; [Alfa Aesar MSDS]
Record name 5-Bromoanthranilic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19516
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5794-88-7
Record name 2-Amino-5-bromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5794-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoanthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-bromobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromoanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-bromobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BROMOANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q30190723F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 9 (71 g, 0.275 mol) in 1,4-dioxane (400 mL) was added HCl (400 mL). The mixture was refluxed for 4 h at 110° C. Then the mixture was concentrated and added to 300 mL water. The mixture was filtered and the pH was adjusted to 6 with 2N NaOH, washed with water and dried to give 10 as a white solid (54.5 g, yield: 91.7%).
Name
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Yield
91.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromobenzoic acid
Reactant of Route 2
2-Amino-5-bromobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-5-bromobenzoic acid
Reactant of Route 4
2-Amino-5-bromobenzoic acid
Reactant of Route 5
2-Amino-5-bromobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-5-bromobenzoic acid
Customer
Q & A

Q1: What are the main applications of 2-Amino-5-bromobenzoic acid in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds. For instance, it acts as a key starting material in synthesizing 2,4,6-trisubstituted quinazoline derivatives via Buchwald and Suzuki coupling reactions []. Additionally, researchers have utilized it to prepare novel 2-thioxo-quinazolin-4-one derivatives by condensation reactions with carbon disulfide, potassium hydroxide, and various aldehydes [].

Q2: Can you provide details on the use of this compound in synthesizing quinazoline derivatives?

A2: The synthesis of 2,4,6-trisubstituted quinazoline derivatives from this compound often involves multiple steps. The process typically starts with the formation of a quinazolinone core structure, followed by further modifications at different positions using various coupling reactions, such as Buchwald and Suzuki couplings []. These reactions allow for the introduction of diverse substituents onto the quinazoline scaffold, enabling the exploration of a wide range of chemical space for potential biological activity.

Q3: Are there alternative synthetic approaches to access 2-Amino-5-bromobenzaldehyde, a compound derived from this compound?

A3: While 2-Amino-5-bromobenzaldehyde can be prepared from this compound via reduction with Lithium aluminum hydride [], a more environmentally friendly approach utilizes air oxidation. This method employs a Copper(I)/TEMPO catalytic system with air as the oxidant to convert the corresponding alcohol, 2-Amino-5-bromobenzyl alcohol, to the aldehyde []. This air oxidation strategy offers a greener alternative by minimizing waste generation and utilizing readily available, inexpensive reagents.

Q4: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A4: Researchers frequently utilize a combination of spectroscopic methods to confirm the structure of this compound and its derivatives. These include:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Both ¹H NMR and ¹³C NMR are used to determine the structure and purity of the compounds [, ].
  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, further supporting structural elucidation [].

Q5: Have any computational studies been conducted on this compound?

A5: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the monomeric and dimeric structures of this compound []. These calculations, combined with experimental data from FT-IR, FT-Raman, and UV spectroscopy, offer insights into the molecule's structural characteristics, electronic properties, and potential intermolecular interactions.

Q6: Has this compound been investigated for its antimicrobial activity?

A6: While this compound itself has not been extensively studied for its antimicrobial properties, some of its derivatives, particularly those incorporating a quinazolinone scaffold, have demonstrated promising antibacterial activity. For example, hybrid compounds containing 2-mercapto-3-arylquinazolin-4(3H)-ones derived from this compound exhibited notable inhibitory effects against both Gram-negative and Gram-positive bacteria []. These findings highlight the potential of modifying this compound to develop new antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.